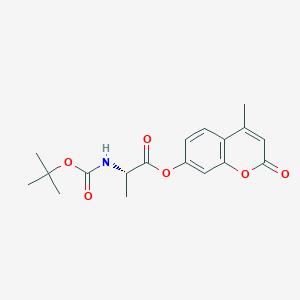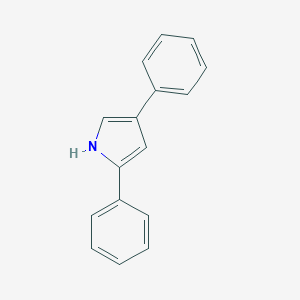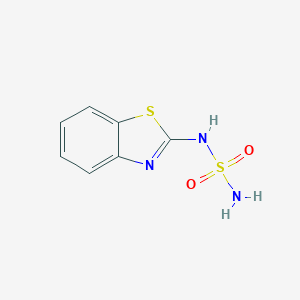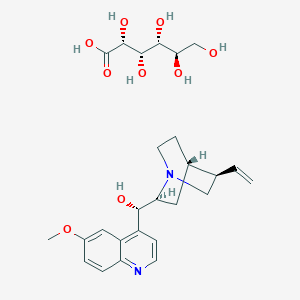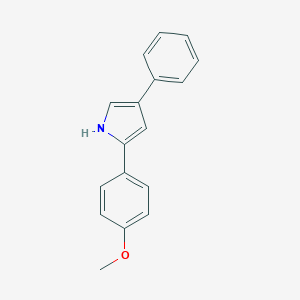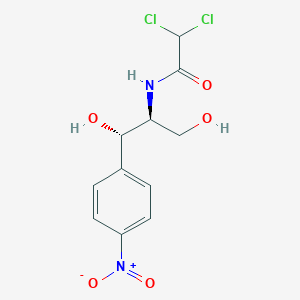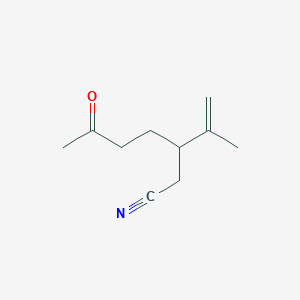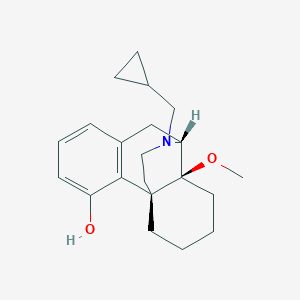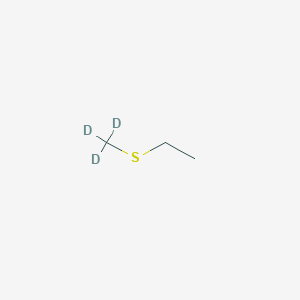
Methyl-d3-thioethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-d3-thioethane is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thioether, which is a sulfur-containing organic compound that is commonly used in organic synthesis. Methyl-d3-thioethane has three deuterium atoms in its structure, which makes it useful in isotope labeling experiments.
作用机制
The mechanism of action of methyl-d3-thioethane is not well understood, but it is believed to be related to its ability to alter the structure and function of proteins. The compound may interact with specific amino acid residues or disrupt protein-protein interactions, leading to changes in cellular signaling pathways and other biological processes.
生化和生理效应
Methyl-d3-thioethane has been shown to have a range of biochemical and physiological effects. In one study, the compound was found to inhibit the activity of a specific enzyme involved in lipid metabolism, which could have implications for the treatment of metabolic disorders. Other studies have suggested that methyl-d3-thioethane may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of methyl-d3-thioethane is its ability to act as an isotope label, which can be used to study metabolic pathways and protein interactions. However, the compound also has some limitations, including its relatively high cost and the difficulty of synthesizing large quantities of the compound.
未来方向
There are many potential future directions for research involving methyl-d3-thioethane. One area of interest is the development of new methods for synthesizing the compound, which could make it more widely available for research purposes. Other areas of research could include the study of the compound's effects on specific proteins or cellular pathways, as well as its potential use in the development of new drugs for the treatment of various diseases.
Conclusion:
Methyl-d3-thioethane is a compound that has significant potential for scientific research applications. Its ability to act as an isotope label makes it useful for studying metabolic pathways and protein interactions, and its unique properties may have applications in the development of new drugs for the treatment of various diseases. While there are some limitations to its use, the future looks bright for research involving methyl-d3-thioethane.
合成方法
Methyl-d3-thioethane can be synthesized using a variety of methods, including the reaction of deuterium-labeled ethyl mercaptan with methyl iodide, or the reaction of deuterium-labeled ethyl bromide with sodium hydrosulfide. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain high yields of the desired product.
科学研究应用
Methyl-d3-thioethane has a wide range of scientific research applications. One of the most common uses is in isotope labeling experiments, which are used to study metabolic pathways and protein interactions. By labeling specific atoms in a molecule, researchers can track the movement of the molecule through various biological processes and gain insight into the underlying mechanisms.
属性
CAS 编号 |
41880-36-8 |
|---|---|
产品名称 |
Methyl-d3-thioethane |
分子式 |
C3H5D3S |
分子量 |
79.18 g/mol |
IUPAC 名称 |
trideuteriomethylsulfanylethane |
InChI |
InChI=1S/C3H8S/c1-3-4-2/h3H2,1-2H3/i2D3 |
InChI 键 |
WXEHBUMAEPOYKP-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])SCC |
SMILES |
CCSC |
规范 SMILES |
CCSC |
其他 CAS 编号 |
41880-36-8 |
纯度 |
85% min. |
同义词 |
Methyl-d3-ethyl sulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




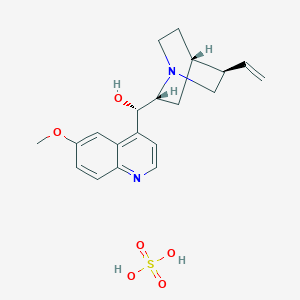


![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)
